Cas no 2227802-83-5 ((1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol)

(1R)-1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is a chiral trifluoromethylated alcohol derivative with significant utility in asymmetric synthesis and pharmaceutical intermediates. Its stereospecific (R)-configuration ensures high enantioselectivity, making it valuable for constructing complex molecules with precise chirality. The presence of electron-withdrawing groups (chloro and nitro) enhances reactivity in nucleophilic substitution and reduction reactions, while the trifluoromethyl group contributes to improved metabolic stability and lipophilicity in drug design. This compound is particularly useful in the development of bioactive compounds, agrochemicals, and advanced materials. Its well-defined structure and functional group compatibility facilitate efficient derivatization, supporting diverse synthetic applications in medicinal and process chemistry.
(1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol structure
2227802-83-5 structure
Product name:(1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
CAS No:2227802-83-5
MF:C8H5ClF3NO3
MW:255.578411817551
CID:6415411
PubChem ID:125514248

(1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
    • EN300-1948975
    • 2227802-83-5
    • Inchi: 1S/C8H5ClF3NO3/c9-4-1-2-6(13(15)16)5(3-4)7(14)8(10,11)12/h1-3,7,14H/t7-/m1/s1
    • InChI Key: ZQICUXIZGLPNTR-SSDOTTSWSA-N
    • SMILES: ClC1C=CC(=C(C=1)[C@H](C(F)(F)F)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 254.9910052g/mol
  • Monoisotopic Mass: 254.9910052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66Ų
  • XLogP3: 2.6

(1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1948975-10.0g
(1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227802-83-5
10g
$5774.0 2023-06-02
Enamine
EN300-1948975-2.5g
(1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227802-83-5
2.5g
$2631.0 2023-09-17
Enamine
EN300-1948975-0.1g
(1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227802-83-5
0.1g
$1183.0 2023-09-17
Enamine
EN300-1948975-0.25g
(1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227802-83-5
0.25g
$1235.0 2023-09-17
Enamine
EN300-1948975-1.0g
(1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227802-83-5
1g
$1343.0 2023-06-02
Enamine
EN300-1948975-10g
(1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227802-83-5
10g
$5774.0 2023-09-17
Enamine
EN300-1948975-5g
(1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227802-83-5
5g
$3894.0 2023-09-17
Enamine
EN300-1948975-1g
(1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227802-83-5
1g
$1343.0 2023-09-17
Enamine
EN300-1948975-0.5g
(1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227802-83-5
0.5g
$1289.0 2023-09-17
Enamine
EN300-1948975-5.0g
(1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227802-83-5
5g
$3894.0 2023-06-02

Additional information on (1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol

Introduction to (1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227802-83-5)

(1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol, with the CAS number 2227802-83-5, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chlorinated and nitro-substituted phenyl ring and a trifluoromethyl group attached to a chiral center. These features contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The synthesis of (1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol involves several sophisticated steps, including the asymmetric synthesis of the chiral center and the introduction of functional groups such as the chloro and nitro substituents. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research and development purposes.

In terms of its chemical properties, (1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol exhibits high stability under a wide range of conditions. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for its ability to cross biological membranes and reach target sites within cells. Additionally, the nitro group can undergo reduction reactions under physiological conditions, potentially leading to the formation of active metabolites with therapeutic effects.

Recent studies have explored the biological activities of (1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol. One notable area of research is its potential as an antimicrobial agent. The combination of the chloro and nitro substituents has been shown to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of new antibiotics to combat drug-resistant bacterial infections.

Another area of interest is its application in cancer therapy. The ability of (1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol to target specific enzymes involved in cancer cell proliferation has been investigated. Preliminary studies have demonstrated that this compound can inhibit key enzymes such as topoisomerases and kinases, which are critical for DNA replication and cell division. These findings suggest that it may have potential as a lead compound for the development of novel anticancer drugs.

The pharmacokinetic properties of (1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol have also been studied extensively. Its high lipophilicity allows for good absorption through biological membranes, while its stability ensures that it remains active in vivo for extended periods. However, further research is needed to optimize its pharmacokinetic profile and minimize potential side effects.

In conclusion, (1R)-1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 22780000) is a versatile compound with significant potential in various therapeutic areas. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in advancing medical treatments for a range of diseases.

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